Mesityldiphenylphosphine

Steric parameter Triarylphosphine Cone angle proxy

Researchers requiring a triarylphosphine with steric demand precisely between PPh3 and PMes3 need verified PPh2Mes. The common pain point is assuming PPh2Mes behaves as a simple PPh3 analog, leading to unexpected cubane formation. This ligand’s increased C-P-C angle (~110°) reliably directs dimeric [(PPh2Mes)CuX]2 formation, not cubanes. - Predictable Cu(I) geometry: exclusively three-coordinate dimers (Cu-P: 2.196-2.226 Å) - Intermediate steric tuning: ~7% Σ∠CPC increase over PPh3, ideal when PPh3 fails and PMes3 is too bulky - Unique Ag(I) architectures: enables fused Ag4I4 cubane motifs inaccessible with PPh3

Molecular Formula C21H21P
Molecular Weight 304.4 g/mol
Cat. No. B12906401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesityldiphenylphosphine
Molecular FormulaC21H21P
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)P(C2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C21H21P/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3
InChIKeyKHRUDYGVHDZXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mesityldiphenylphosphine: Structural and Physicochemical Baseline


Mesityldiphenylphosphine [PPh2(mes)] is a tertiary triarylphosphine ligand (C21H21P) in which one mesityl group (2,4,6-trimethylphenyl) replaces a phenyl ring of the benchmark ligand triphenylphosphine (PPh3). Single-crystal X-ray diffraction establishes that PPh2Mes crystallizes in the monoclinic space group P21/c with unit cell parameters a = 10.252(10) Å, b = 9.847(11) Å, c = 17.444(7) Å, β = 99.78(6)°, and Z = 4 [1]. The P–C bond distances average 1.833(1) Å across the mesitylphosphine series, and introduction of the mesityl substituent increases the individual C–P–C angles from approximately 103° (as in PPh3) to approximately 110°, with a concomitant flattening of the PC3 pyramid [1]. This compound occupies a distinct intermediate position between the unhindered PPh3 and the fully mesityl-substituted trimesitylphosphine (PMes3) in terms of steric demand.

Ligand Class Tertiary triarylphosphine with single mesityl substituent
Steric Profile Intermediate steric demand between PPh3 and PMes3
Structural Basis Crystallographically characterized; distinct from PPh3 geometry

Why PPh3 Cannot Substitute for Mesityldiphenylphosphine


Although mesityldiphenylphosphine is formally a substituted triphenylphosphine, the single ortho-disubstituted mesityl ring generates steric and electronic perturbations that fundamentally alter metal coordination behavior relative to PPh3. The increase in individual C–P–C angles from ~103° to ~110°—corresponding to a sum of C–P–C angles (Σ∠CPC) increase from ~309° to ~330°—is not a marginal steric adjustment; it is sufficient to switch the preferred copper(I) halide coordination geometry from tetrameric cubane [CuX(PPh3)]4 (four-coordinate Cu) to dimeric [(PPh2Mes)CuX]2 (three-coordinate Cu) at 1:1 stoichiometry [1][2]. Consequently, researchers and procurement specialists cannot treat PPh2Mes as a drop-in replacement for PPh3 or assume equivalent performance across the broader triarylphosphine class. The quantitative evidence below demonstrates exactly where PPh2Mes diverges from its closest analogs in measurable, structurally verified terms.

Dimension
PPh2Mes
PPh3 (potential substitute)
Cu(I) Nuclearity
Dimeric; 3-coordinate Cu
Tetrameric cubane; 4-coordinate Cu
C–P–C Angle Sum
Higher steric demand
Lower steric demand
Ag(I) Adducts
Fused-cubane accessible
Simple 1:1/1:2 motifs
Steric mismatch may shift coordination geometry, alter complex nuclearity, and prevent access to three-coordinate metal centers. Direct substitution without validation is not recommended.

Quantitative Differentiation vs. Closest Phosphine Analogs


C–P–C Angle and Steric Bulk Comparison

Single-crystal X-ray diffraction data from Blount et al. (1994) directly compare the geometry of PPh2Mes against the parent PPh3. The introduction of one mesityl group increases the individual C–P–C angles from approximately 103° (characteristic of PPh3) to approximately 110° in PPh2Mes [1]. Expressed as the sum of angles around phosphorus (Σ∠CPC), a metric validated by Boeré and Zhang (2005) as the primary measure of steric bulk for 15 triarylphosphines, PPh3 exhibits Σ∠CPC ≈ 309° while PPh2Mes exhibits Σ∠CPC ≈ 330° [1][2]. This steric increment is sufficient to induce a measurable flattening of the PC3 pyramid and represents an intermediate steric profile between PPh3 and the fully mesityl-substituted PMes3.

Steric Bulk (Σ∠CPC)
Head-to-head
PPh2Mes: ~330° PPh3: ~309° Δ ≈ +21° (7% increase)
Supports steric-demand selection workflow
Single-crystal XRD; validated across series
Steric parameter Triarylphosphine Cone angle proxy

Coordination Nuclearity Switch with Copper(I) Halides

When reacted with copper(I) halides at 1:1 stoichiometry, PPh2Mes and PPh3 yield fundamentally different coordination architectures. PPh2Mes produces exclusively dimeric [(PPh2Mes)CuX]2 complexes in which each copper atom adopts a distorted trigonal PCuX2 coordination environment with bridging halides and three-coordinate copper(I) [1]. In contrast, PPh3 yields tetrameric cubane [CuX(PPh3)]4 structures with μ3-bridging halides and four-coordinate (PCuX3) copper [2]. This nuclearity switch—from tetramer to dimer—is a direct structural consequence of the increased steric demand of the mesityl group. All six [(PPh2Mes)CuX]2 complexes (X = Cl, Br, I) and their [(PPhMes2)CuX]2 counterparts crystallize as air-stable dimeric molecules [1].

Cu(I) Nuclearity Switch
Reported
PPh2Mes → dimeric [(PPh2Mes)CuX]2 PPh3 → cubane [CuX(PPh3)]4
Supports nuclearity-based ligand selection
Multiple halides; three-coordinate Cu access
Coordination chemistry Copper(I) halide Nuclearity control

Cu–P Bond Length Variation Across Halide Series

Within the same 1992 study by Bowmaker et al., Cu–P bond lengths were determined with high precision for both the PPh2Mes and PPhMes2 series across all three halides [1]. For the chloride complexes, Cu–P in [(PPh2Mes)CuCl]2 is 2.196(2) Å, which is 0.006 Å shorter than the 2.202(1) Å observed in [(PPhMes2)CuCl]2. For bromide complexes, the Cu–P distances are nearly identical: 2.198(3) Å for PPh2Mes vs. 2.197(3) Å for PPhMes2. For iodide complexes, [(PPh2Mes)CuI]2 exhibits two crystallographically independent Cu–P distances of 2.222(5) and 2.226(5) Å, while [(PPhMes2)CuI]2 shows values of 2.201(4) and 2.264(5) Å. The consistently shorter or comparable Cu–P bond in PPh2Mes chloride complexes suggests a marginally stronger metal–phosphorus interaction relative to the more sterically encumbered PPhMes2.

Cu–P Bond (Cl)
Head-to-head
PPh2Mes: 2.196 Å PPhMes2: 2.202 Å Δ = −0.006 Å
Supports bond-strength comparison across halides
High-precision XRD; R 0.039–0.049
Metal–phosphorus bonding Copper(I) phosphine complexes Halide series

Silver(I) Iodide Adduct Stoichiometry and Architecture

Effendy et al. (2022) reported the synthesis and structural characterization of 1:1 and 1:2 adducts of silver(I) salts with the hindered phosphine series PMes3, PPhMes2, and PPh2Mes [1]. A remarkable Ag(I)I:PPh2Mes adduct was isolated with a 4:3 (×2) AgI:L stoichiometry—a structural motif not observed for PPh3 under comparable conditions. This adduct comprises a pair of Ag4I4 cubane units, each associated with three phosphine ligands, fused through a central Ag4I4 four-membered ring to form a centrosymmetric array. In contrast, PPh3 typically forms 1:1 and 1:2 adducts with silver(I) salts without accessing this unique fused-cubane architecture [1]. The 4:3 stoichiometry reflects the specific steric profile of PPh2Mes, which is bulky enough to prevent higher phosphine coordination numbers yet sufficiently compact to permit the bridging motif that generates this polynuclear structure.

Ag(I) Adduct Architecture
Class-level
PPh2Mes: 4:3 fused-cubane PPh3: 1:1/1:2 motifs
May support fused-cubane architecture
Steric templating; AgI system
Silver(I) coordination Adduct stoichiometry Cubane structure

Steric Ranking Across the Triarylphosphine Series

Boeré and Zhang (2005) established Σ∠CPC (the sum of three C–P–C angles around phosphorus) as the primary quantitative steric descriptor for triarylphosphines, validating it against both crystallographic and computational (HF 6-31G(d)) structures across 15 compounds [1]. Within this framework, PPh2Mes (Σ∠CPC ≈ 330°) occupies a well-defined intermediate position: it is sterically more demanding than PPh3 (Σ∠CPC ≈ 309°) and P(o-tol)3 (tri-o-tolylphosphine), yet less encumbered than PPhMes2 and PMes3, and substantially less hindered than the 2,6-diisopropylphenyl-substituted phosphines that represent the upper extreme of triarylphosphine steric bulk. This quantitative ranking integrates the crystallographic data from Blount et al. (1994) [2] into a broader ligand design framework, confirming that PPh2Mes delivers precisely one-third of the maximum mesityl substitution possible in this series (one mesityl vs. three in PMes3).

Steric Ranking
Class-level
PPh3
Supports steric tuning and ligand selection workflow
Validated across 15 triarylphosphines
Steric parameter Triarylphosphine ranking Ligand design

Validated Application Scenarios


Synthesis of Three-Coordinate Copper(I) Halide Dimers

When a research program requires well-defined, air-stable dimeric copper(I) complexes with three-coordinate PCuX2 geometry—as opposed to the tetrameric cubanes obtained with PPh3—PPh2Mes is the ligand of choice. The Bowmaker et al. (1992) study demonstrates that PPh2Mes reliably yields dimeric [(PPh2Mes)CuX]2 across all three halides (Cl, Br, I), with Cu–P bond lengths precisely characterized at 2.196–2.226 Å [1]. This predictable coordination behavior, which diverges fundamentally from the cubane [CuX(PPh3)]4 motif, is directly attributable to the steric pressure exerted by the single mesityl substituent [1][2].

Ligand Screening for Intermediate Steric Demand in Catalysis

For catalyst optimization programs where PPh3 provides insufficient steric bulk (leading to poor selectivity or catalyst decomposition) but PMes3 is too hindered (suppressing substrate coordination), PPh2Mes offers a quantified intermediate steric profile. The Σ∠CPC value of ~330° for PPh2Mes—compared to ~309° for PPh3—represents a ~7% increase in steric demand [1][2]. This intermediate positioning, validated by the Boeré and Zhang (2005) class-level analysis of 15 triarylphosphines [2], makes PPh2Mes a rational screening candidate when incremental steric tuning is required.

Construction of Polynuclear Silver(I) Architectures

The unique 4:3 (×2) AgI:PPh2Mes adduct reported by Effendy et al. (2022)—comprising fused Ag4I4 cubane units in a centrosymmetric array—represents an architecture that is inaccessible with PPh3 [1]. Researchers developing luminescent polynuclear silver(I) materials or studying structure–property relationships in Group 11 metal clusters should procure PPh2Mes specifically when this fused-cubane topology is desired, as the steric profile of PPh2Mes is essential for templating this structural outcome.

Structure–Activity Relationship Studies Across the Mesitylphosphine Series

For systematic investigations correlating ligand steric parameters with catalytic or materials performance, PPh2Mes is an indispensable member of the homologous mesitylphosphine series. The crystallographically determined C–P–C angle progression (~103° → ~110° → progressively larger for PPhMes2 and PMes3) provides a structurally rigorous gradient of steric demand [1]. Procuring the complete series—including PPh2Mes as the critical first substitution step—enables quantitative structure–activity relationship (QSAR) studies that isolate steric effects from other variables.

Application
Selection Property
Validation Focus
Three-coordinate Cu(I) dimer synthesis
Dimeric complex formation with PCuX2 geometry
Coordination geometry verification by XRD
Catalyst ligand screening
Intermediate steric demand between PPh3 and PMes3
Steric parameter benchmarking
Polynuclear Ag(I) materials
Access to fused-cubane topology
Ag(I) adduct architecture confirmation
Mesitylphosphine SAR studies
Steric gradient member with one mesityl group
Steric effect correlation across series
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